molecular formula C29H42O4 B3029079 1,3-Di-O-benzyl-2-O-lauroylglycerol CAS No. 519177-07-2

1,3-Di-O-benzyl-2-O-lauroylglycerol

Cat. No.: B3029079
CAS No.: 519177-07-2
M. Wt: 454.6 g/mol
InChI Key: HMRAWECRZFFMJY-UHFFFAOYSA-N
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Description

1,3-Di-O-benzyl-2-O-lauroylglycerol is a chemical compound with the molecular formula C29H42O4 and a molecular weight of 454.65 g/mol . It is a glycerol derivative where two hydroxyl groups are substituted with benzyl groups and the third hydroxyl group is esterified with lauric acid. This compound is used in various biochemical and industrial applications due to its unique structural properties.

Scientific Research Applications

1,3-Di-O-benzyl-2-O-lauroylglycerol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for glycerol derivatives.

    Biology: Studied for its potential role in lipid metabolism and as a model compound for studying ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Used in the production of surfactants and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-O-benzyl-2-O-lauroylglycerol typically involves the protection of glycerol’s hydroxyl groups followed by selective deprotection and esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-O-benzyl-2-O-lauroylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of 1,3-Di-O-benzyl-2-O-lauroylglycerol involves its interaction with lipid membranes and enzymes. The benzyl groups provide hydrophobic interactions, while the lauroyl group can interact with lipid bilayers, affecting membrane fluidity and permeability. The compound can also be hydrolyzed by esterases, releasing lauric acid and benzyl alcohol, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    1,2-Di-O-benzyl-3-O-lauroylglycerol: Similar structure but different positional isomer.

    1,3-Di-O-benzyl-2-O-palmitoylglycerol: Similar structure with a longer fatty acid chain.

    1,3-Di-O-benzyl-2-O-stearoylglycerol: Similar structure with an even longer fatty acid chain.

Uniqueness

1,3-Di-O-benzyl-2-O-lauroylglycerol is unique due to its specific combination of benzyl and lauroyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in drug delivery and surfactant production .

Properties

IUPAC Name

1,3-bis(phenylmethoxy)propan-2-yl dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O4/c1-2-3-4-5-6-7-8-9-16-21-29(30)33-28(24-31-22-26-17-12-10-13-18-26)25-32-23-27-19-14-11-15-20-27/h10-15,17-20,28H,2-9,16,21-25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRAWECRZFFMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(COCC1=CC=CC=C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659771
Record name 1,3-Bis(benzyloxy)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519177-07-2
Record name 1,3-Bis(benzyloxy)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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